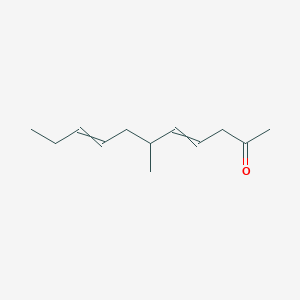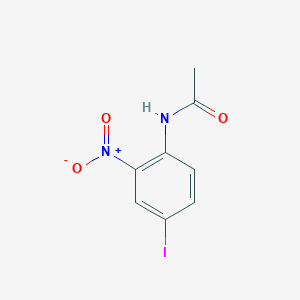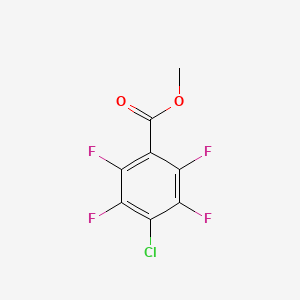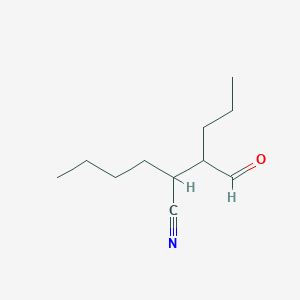
3,5-Dibromo-O-(4-hydroxyphenyl)-L-tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dibromo-O-(4-hydroxyphenyl)-L-tyrosine is a brominated derivative of the amino acid tyrosine. This compound is characterized by the presence of two bromine atoms at the 3 and 5 positions of the phenyl ring, and a hydroxyl group at the 4 position. It is a significant compound in organic chemistry due to its unique structure and reactivity, making it valuable in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-O-(4-hydroxyphenyl)-L-tyrosine typically involves the bromination of L-tyrosine. One common method is the use of molecular bromine (Br2) in an aqueous solution. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the phenyl ring. The reaction proceeds as follows:
- Dissolve L-tyrosine in water.
- Add a bromine solution dropwise while maintaining the temperature at around 0-5°C.
- Stir the reaction mixture for a specific period, usually 1-2 hours.
- Neutralize the reaction mixture with sodium bisulfite to remove excess bromine.
- Filter and purify the product through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of solid bromine carriers, which are safer and more environmentally friendly compared to molecular bromine. The reaction conditions are optimized to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
3,5-Dibromo-O-(4-hydroxyphenyl)-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The bromine atoms can be reduced to form the corresponding de-brominated compound.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: De-brominated tyrosine derivatives.
Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.
科学的研究の応用
3,5-Dibromo-O-(4-hydroxyphenyl)-L-tyrosine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 3,5-Dibromo-O-(4-hydroxyphenyl)-L-tyrosine involves its interaction with specific molecular targets and pathways. The bromine atoms and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modify proteins through covalent attachment, altering their function and stability.
類似化合物との比較
Similar Compounds
3,5-Dibromo-L-tyrosine: Lacks the hydroxyl group at the 4 position.
4-Hydroxyphenyl-L-tyrosine: Lacks the bromine atoms at the 3 and 5 positions.
3,5-Dichloro-O-(4-hydroxyphenyl)-L-tyrosine: Contains chlorine atoms instead of bromine.
Uniqueness
3,5-Dibromo-O-(4-hydroxyphenyl)-L-tyrosine is unique due to the presence of both bromine atoms and the hydroxyl group, which confer distinct chemical and biological properties. The bromine atoms enhance its reactivity and potential for enzyme inhibition, while the hydroxyl group contributes to its solubility and binding affinity.
特性
CAS番号 |
88293-81-6 |
|---|---|
分子式 |
C15H13Br2NO4 |
分子量 |
431.08 g/mol |
IUPAC名 |
(2S)-2-amino-3-[3,5-dibromo-4-(4-hydroxyphenoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C15H13Br2NO4/c16-11-5-8(7-13(18)15(20)21)6-12(17)14(11)22-10-3-1-9(19)2-4-10/h1-6,13,19H,7,18H2,(H,20,21)/t13-/m0/s1 |
InChIキー |
CKVYEYDIBPHSSM-ZDUSSCGKSA-N |
異性体SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2Br)C[C@@H](C(=O)O)N)Br |
正規SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2Br)CC(C(=O)O)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl {2-[5-(trimethylsilyl)furan-3-yl]ethyl}propanedioate](/img/structure/B14398900.png)
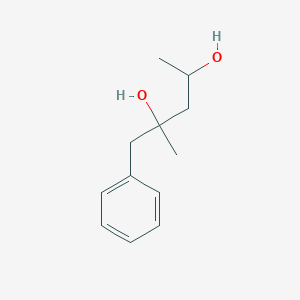

![N~1~-{4-Chloro-6-[(propan-2-yl)oxy]-1,3,5-triazin-2-yl}ethane-1,2-diamine](/img/structure/B14398921.png)
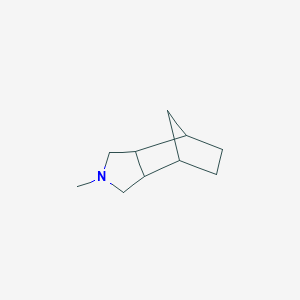

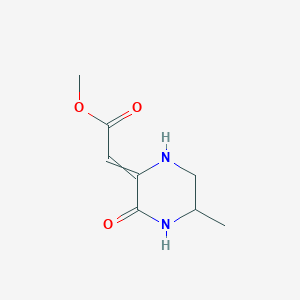
![3,5-dinitrobenzoic acid;[(2R,4R)-2-propyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14398958.png)
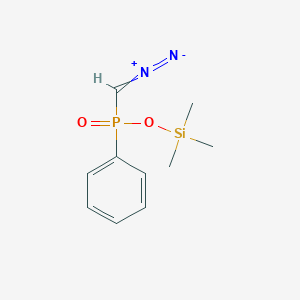
![1-{4-(2-Chlorophenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B14398967.png)
